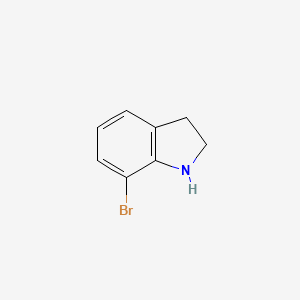

7-Bromoindoline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-bromo-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMZOGDYYXXXCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470253 | |

| Record name | 7-Bromoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62813-85-8 | |

| Record name | 7-Bromoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Bromoindoline and Its Precursors

Direct Bromination Approaches

Direct bromination of the indoline (B122111) core to achieve the 7-bromo substituted product is challenging due to the directing effects of the amine group, which favors substitution at the 5-position. However, regioselective strategies have been developed to overcome this.

The direct bromination of unsubstituted indoline or simple N-acylated indolines typically does not yield the 7-bromo isomer as the major product. The electron-donating nature of the nitrogen atom activates the para-position (C5), making it the most reactive site for electrophilic substitution. For instance, the bromination of 1-acetyl-indoline results predominantly in the formation of 5-bromo-1-acetyl-indoline. This highlights the difficulty in achieving C7-bromination without specific directing groups.

To achieve regioselectivity at the 7-position, the electronic properties of the indoline ring must be modified. One effective strategy involves the introduction of a deactivating group at the 5-position. The synthesis of 7-bromo-5-nitroindoline (B1267417) serves as a key example. In this process, indoline is first nitrated to produce 5-nitroindoline (B147364). The strongly electron-withdrawing nitro group at the C5 position deactivates the benzene (B151609) ring, particularly at the ortho (C4, C6) positions, thereby directing the subsequent electrophilic bromination to the C7 position.

The bromination of 5-nitroindoline is typically carried out using bromine in acetic acid at room temperature, which yields 7-bromo-5-nitroindoline with high regioselectivity.

Table 1: Regioselective Bromination of 5-Nitroindoline

| Starting Material | Reagents | Product | Yield | Regioselectivity |

|---|

Bromination of Indoline Derivatives

Synthesis via Precursors and Subsequent Transformations

A more common and unambiguous pathway to 7-bromoindoline involves the synthesis of a substituted indole (B1671886) precursor, which is later reduced to the indoline. 7-Bromoindole-2-carboxylic acid is a critical intermediate in this approach. cdnsciencepub.com

Two primary, well-documented routes exist for the synthesis of 7-bromoindole-2-carboxylic acid. cdnsciencepub.com These methods build the indole ring system with the bromine atom already in the desired position. The resulting acid can then be decarboxylated to form 7-bromoindole (B1273607), which is subsequently reduced to this compound. cdnsciencepub.com The reduction of the indole ring to an indoline can be achieved using acidic reagents like NaCNBH₃ in acetic acid. bhu.ac.in

The Fischer indole synthesis is a robust method for creating indole structures. In this route to 7-bromoindole-2-carboxylic acid, the process begins with the reaction between 2-bromophenylhydrazine (B91577) and ethyl pyruvate (B1213749) to form ethyl pyruvate 2-bromophenylhydrazone. cdnsciencepub.com This hydrazone then undergoes an acid-catalyzed intramolecular cyclization. Polyphosphoric acid (PPA) is commonly used to induce this ring closure at elevated temperatures (70–150°C). The reaction yields ethyl 7-bromoindole-2-carboxylate, which is then saponified (hydrolyzed) using a base like sodium hydroxide (B78521) to produce 7-bromoindole-2-carboxylic acid. cdnsciencepub.com

Table 2: Synthesis via Fischer Ring Closure

| Step | Starting Materials | Key Reagents | Intermediate/Product | Reported Yield |

|---|---|---|---|---|

| 1. Cyclization | Ethyl pyruvate 2-bromophenylhydrazone | Polyphosphoric Acid (PPA) | Ethyl 7-bromoindole-2-carboxylate | 46% |

An alternative pathway utilizes a Hunsdiecker reaction as a key step. cdnsciencepub.com The Hunsdiecker reaction is a decarboxylative halogenation where a silver salt of a carboxylic acid reacts with a halogen. wikipedia.orgbyjus.com In this specific synthesis, the reaction is used to prepare a crucial brominated intermediate.

The sequence starts with 3-carboxy-2-nitrotoluene (3-methyl-2-nitrobenzoic acid). This compound undergoes a Hunsdiecker reaction with silver oxide and elemental bromine in carbon tetrachloride to yield 3-bromo-2-nitrotoluene (B1267226). cdnsciencepub.com This intermediate then reacts with ethyl oxalate (B1200264) in the presence of a base (potassium ethoxide) in a Reissert condensation. The final step is a reductive cyclization, where the nitro group is reduced, leading to the formation of the pyrrole (B145914) ring and yielding 7-bromoindole-2-carboxylic acid.

Table 3: Synthesis via Hunsdiecker Reaction Pathway

| Step | Starting Material | Key Reagents/Reaction | Product | Reported Yield |

|---|---|---|---|---|

| 1. Bromination | 3-Carboxy-2-nitrotoluene | Silver oxide, Bromine (Hunsdiecker Reaction) | 3-Bromo-2-nitrotoluene | 58% cdnsciencepub.com |

Table of Compounds

| Compound Name |

|---|

| 1-acetyl-indoline |

| 2-bromophenylhydrazine |

| 3-bromo-2-nitrotoluene |

| 3-carboxy-2-nitrotoluene |

| 3-methyl-2-nitrobenzoic acid |

| 5-bromo-1-acetyl-indoline |

| 5-nitroindoline |

| 7-bromo-5-nitroindoline |

| 7-bromoindole |

| 7-bromoindole-2-carboxylic acid |

| This compound |

| Bromine |

| Carbon tetrachloride |

| Copper chromite |

| Ethyl 7-bromoindole-2-carboxylate |

| Ethyl pyruvate |

| Ethyl pyruvate 2-bromophenylhydrazone |

| Indole |

| Indoline |

| Polyphosphoric acid |

| Potassium ethoxide |

| Quinoline (B57606) |

| Silver oxide |

From 7-Bromoindole-2-carboxylic acid

Reissert Condensation Approaches

The Reissert indole synthesis provides a versatile, multi-step route to produce indole-2-carboxylic acids, which can then be converted to the target indole. bhu.ac.in This methodology is particularly useful for creating specifically substituted indoles that may be difficult to access through other means. The synthesis begins with the base-catalyzed condensation of an o-nitrotoluene derivative with an oxalate ester, such as diethyl oxalate, to form the corresponding o-nitrophenylpyruvic ester. bhu.ac.innih.gov

In a typical sequence for a 7-bromoindole precursor, 3-bromo-2-nitrotoluene is used as the starting material. cdnsciencepub.com This is condensed with ethyl oxalate in the presence of a base like potassium ethoxide. The resulting intermediate, ethyl 3-bromo-2-nitrophenylpyruvate, then undergoes a reductive cyclization step. cdnsciencepub.com This is commonly achieved through catalytic hydrogenation using hydrogen gas and a palladium catalyst, which reduces the nitro group to an amine and facilitates the ring closure to form 7-bromoindole-2-carboxylic acid.

Table 1: Key Steps in the Reissert Synthesis of 7-Bromoindole-2-carboxylic Acid

| Step | Reactants | Key Reagents | Product |

| Condensation | 3-Bromo-2-nitrotoluene, Ethyl oxalate | Potassium ethoxide | Ethyl 3-bromo-2-nitrophenylpyruvate |

| Reductive Cyclization | Ethyl 3-bromo-2-nitrophenylpyruvate | H₂, Palladium catalyst | 7-Bromoindole-2-carboxylic acid |

Data sourced from multiple studies detailing the Reissert synthesis pathway. cdnsciencepub.com

Decarboxylation Procedures for 7-Bromoindole-2-carboxylic Acid

Following the successful synthesis of 7-bromoindole-2-carboxylic acid via the Reissert method or other routes, the removal of the carboxylic acid group at the 2-position is a critical final step to yield 7-bromoindole. chemicalbook.com Standard decarboxylation techniques have been reported to be unsatisfactory for this specific substrate. cdnsciencepub.com

An effective, albeit slow, procedure involves heating the 7-bromoindole-2-carboxylic acid in a high-boiling point solvent. cdnsciencepub.com Synthetic quinoline is a commonly used solvent for this purpose. cdnsciencepub.com The reaction is catalyzed by the addition of small portions of copper chromite and requires refluxing for an extended period, often up to 48 hours. cdnsciencepub.com This modified method has been shown to produce 7-bromoindole in yields of approximately 48%. cdnsciencepub.com

Table 2: Optimized Conditions for Decarboxylation of 7-Bromoindole-2-carboxylic Acid

| Parameter | Condition |

| Substrate | 7-Bromoindole-2-carboxylic acid |

| Solvent | Quinoline |

| Catalyst | Copper chromite |

| Temperature | Reflux (140–160°C) |

| Reaction Time | ~48 hours |

| Yield | ~48% |

Data compiled from research on the preparation of 7-bromoindole. cdnsciencepub.com

Bartoli Indole Synthesis and its Adaptations for 7-Substituted Indoles

The Bartoli indole synthesis has emerged as one of the most direct and flexible strategies for preparing 7-substituted indoles. researchgate.netwikipedia.org This method is particularly valuable because classical indole syntheses, such as the Fischer, are often inefficient for producing this substitution pattern. researchgate.net The reaction's flexibility allows for its use with heteroaromatic nitro compounds and for syntheses performed on a solid support. researchgate.net The key limitation of the Bartoli synthesis is the requirement of a substituent at the ortho position to the nitro group on the aromatic ring, as this steric bulk is believed to facilitate the necessary -sigmatropic rearrangement for product formation. researchgate.netwikipedia.org

Reaction of Ortho-Substituted Nitro-Aromatic Compounds with Vinylmagnesium Bromide

The core of the Bartoli synthesis is the reaction between an ortho-substituted nitroarene and a vinyl Grignard reagent, such as vinylmagnesium bromide. wikipedia.orgwordpress.comorganic-chemistry.org To synthesize 7-bromoindole, the reaction starts with 2-bromonitrobenzene. wordpress.comorganic-chemistry.org

The mechanism requires three equivalents of the vinyl Grignard reagent to achieve full conversion from the nitroarene. wikipedia.orgthieme-connect.com

The first equivalent of the Grignard reagent adds to the nitro group, which then decomposes to form a nitrosoarene intermediate. wikipedia.orgthieme-connect.com

A second equivalent of the Grignard reagent attacks the nitroso intermediate. The resulting adduct undergoes a -sigmatropic rearrangement, which forms the carbon framework of the indole ring. wikipedia.orgthieme-connect.com

The third equivalent of the Grignard reagent acts as a base, deprotonating the nitrogen to induce rearomatization and formation of the pyrrole ring. wikipedia.orgthieme-connect.com

This method provides a rapid and efficient route to various 7-bromo-substituted indoles. wordpress.com

Improved Metalation of 7-Bromoindole

While the Bartoli synthesis provides an effective route to 7-bromoindole, this product can serve as a versatile intermediate for further functionalization at the 7-position. researchgate.net Early methods for C7 modification involved directed metalation followed by quenching with an electrophile. rsc.org An improved metalation of 7-bromoindole can be performed using either a combination of sodium hydride and butyllithium (B86547) or two equivalents of butyllithium alone. researchgate.netthieme-connect.com This approach facilitates the introduction of other functional groups; for instance, it provides an indirect route for the synthesis of 7-formylindole from 7-bromoindole. researchgate.netthieme-connect.com Other advanced techniques, such as iridium-catalyzed C-H borylation, have also been developed to selectively functionalize the C7 position of the indole ring system. uni-rostock.demsu.edu

Biocatalytic Synthesis Approaches for Bromoindoles

Biocatalysis presents an alternative, environmentally conscious approach to the synthesis of halogenated indoles. Enzymatic reactions can offer high regioselectivity under mild conditions. researchgate.netresearchgate.net Flavin-dependent halogenase enzymes, in particular, are valuable catalysts capable of the selective halogenation of tryptophan and other indole derivatives. nih.govmdpi.com

Halogenase and Tryptophanase Combinations

A highly effective biocatalytic strategy for producing bromoindoles, including 7-bromoindole, involves a one-pot, multi-enzyme cascade. researchgate.netresearchgate.net This process sequentially combines a halogenase and a tryptophanase enzyme. researchgate.netresearchgate.net

The first step employs a tryptophan halogenase to selectively brominate L-tryptophan at a specific position on the indole ring. researchgate.netresearchgate.net Following the enzymatic halogenation, a tryptophanase enzyme is used to catalyze an elimination reaction, cleaving the side chain from the halogenated tryptophan to generate the corresponding bromoindole. researchgate.net This sequential, one-pot reaction has been successfully applied to synthesize 5-bromoindole (B119039), 6-bromoindole (B116670), and 7-bromoindole selectively, starting from L-tryptophan. researchgate.net

Synthesis of N-Protected this compound Derivatives

The protection of the nitrogen atom of the indoline ring is a critical step in the multi-step synthesis of more complex molecules. This strategy prevents unwanted side reactions at the nitrogen atom and can influence the reactivity and regioselectivity of subsequent functionalization steps on the indoline scaffold. Common protecting groups for the indoline nitrogen include acetyl (Ac), tert-butoxycarbonyl (Boc), and sulfonyl groups like p-toluenesulfonyl (Ts).

The selection of a protecting group is dictated by its stability under various reaction conditions and the ease of its subsequent removal. For instance, the Boc group is known for its stability in basic and nucleophilic conditions but is easily cleaved under acidic conditions. organic-chemistry.org In contrast, acetyl and tosyl groups offer different stability profiles.

N-Acetylation

The introduction of an acetyl group onto the indoline nitrogen is a common protection strategy. This can be achieved by treating the indoline with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640), typically in the presence of a base to neutralize the acid byproduct. A general procedure involves dissolving the indoline and a base like triethylamine (B128534) in a suitable solvent, followed by the addition of the acyl chloride. While specific examples for this compound are not detailed in the provided research, the N-acetylation of related nitroindoline (B8506331) derivatives has been well-documented, employing reagents like sodium hydride, N,N-dimethyl-4-aminopyridine (DMAP), and acetic anhydride in dry tetrahydrofuran (B95107) (THF). jst.go.jp

N-tert-Butoxycarbonyl (Boc) Protection

The Boc group is one of the most widely used protecting groups in organic synthesis due to its robustness and facile cleavage under acidic conditions. organic-chemistry.org The standard method for introducing a Boc group involves reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This method is applicable to bromoindole derivatives, which are precursors to this compound. arkat-usa.org For instance, the N-protection of 6-bromoindole has been accomplished as part of the synthesis of nortopsentin derivatives. arkat-usa.org The reaction of 7-bromoindole with Boc₂O would be expected to proceed similarly to yield N-Boc-7-bromoindole. synquestlabs.com

| Reactant | Reagent | Base (Example) | Solvent (Example) | Product |

|---|---|---|---|---|

| This compound | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N) or DMAP | Dichloromethane (B109758) (CH₂Cl₂) or Tetrahydrofuran (THF) | N-Boc-7-bromoindoline |

N-Sulfonylation

Sulfonyl groups, such as the p-toluenesulfonyl (tosyl or Ts) group, are another important class of protecting groups for amines. They are known for their high stability across a wide range of reaction conditions. The synthesis of N-tosyl protected bromoindoles has been reported, for example, in the context of preparing substrates for Negishi coupling reactions. chim.it The reaction typically involves treating the indole with p-toluenesulfonyl chloride in the presence of a base like sodium hydride. This methodology can be adapted for the N-protection of this compound.

| Protecting Group | Abbreviation | Typical Reagents | Key Characteristics | Relevant Citations |

|---|---|---|---|---|

| Acetyl | Ac | Acetyl chloride, Acetic anhydride | Stable to acidic and catalytic hydrogenation conditions; Cleaved by hydrolysis. | jst.go.jp |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Stable to bases and nucleophiles; Cleaved by strong acids (e.g., TFA). | organic-chemistry.orgarkat-usa.orgsynquestlabs.com |

| p-Toluenesulfonyl | Ts or Tosyl | p-Toluenesulfonyl chloride (TsCl) | Very stable to a wide range of conditions, including strong acids and bases; Cleaved under reductive conditions. | chim.it |

Reactivity and Derivatization of 7 Bromoindoline in Organic Synthesis

Cross-Coupling Reactions Involving the Bromine Moiety at C-7

The bromine atom at the C-7 position of the indoline (B122111) ring is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are pivotal in the synthesis of complex molecules and functionalized indole (B1671886) derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are instrumental in mediating a range of cross-coupling reactions involving 7-bromoindoline. These reactions offer efficient pathways to introduce diverse substituents onto the indole core.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.gov This reaction has been successfully applied to bromoindoles, including those with a free N-H group, to synthesize various N-arylindoles. nih.govrsc.org The development of specialized bulky, electron-rich biaryl phosphine (B1218219) ligands has been crucial for the successful amination of heteroaryl halides like bromoindoles. nih.gov

Research has demonstrated the feasibility of Buchwald-Hartwig amination on unprotected bromoindoles and even on halotryptophan-containing tripeptides under aqueous conditions. rsc.org For instance, the coupling of unprotected 5-, 6-, and 7-bromo- and chlorotryptophans with various anilines has been achieved. rsc.org While some literature points to the successful amination of 7-aminoindole using a Pd(dppf)Cl2 catalyst system, other studies have found these conditions to be ineffective, suggesting that ligand choice, such as BrettPhos, might be critical for achieving the desired aniline (B41778) coupling on unprotected indoles. acs.org

A one-pot tandem reaction using Pd(OAc)2/L3b and NaO-t-Bu in DMSO at 160 °C has been employed to couple bromoindoles with anilines, overcoming issues like debromination that can occur in other conditions. acs.org

Table 1: Examples of Buchwald-Hartwig Amination with Bromoindoles

| Bromoindole Substrate | Amine Coupling Partner | Catalyst System | Base | Solvent | Product | Reference |

| Unprotected 7-bromoindole (B1273607) | 7-aminoindole | Pd(dppf)Cl2 / dppf | NaOtBu | 1,4-dioxane | No Reaction | acs.org |

| Bromoindole | Aniline | Pd(OAc)2 / L3b | NaO-t-Bu | DMSO | N-Arylindole | acs.org |

| Unprotected halotryptophans | Substituted anilines | Not specified | Not specified | Aqueous | Derivatized tryptophans | rsc.orgresearchgate.net |

This table is generated based on available data and may not be exhaustive.

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds and is particularly useful for the N-arylation of nitrogen-containing heterocycles like indoles. beilstein-journals.org This reaction involves the coupling of an aryl halide with an amine, alcohol, or thiol. mappingignorance.org While traditionally requiring high temperatures, modern variations have improved the reaction's efficiency. beilstein-archives.org

In the context of indole derivatives, the Ullmann coupling has been used to synthesize bisindole structures. For example, the copper-catalyzed cross-coupling of indole with protected haloindoles (where the halogen can be bromine or iodine) using CuI, N,N'-dimethylethylenediamine, and K2CO3 in dioxane at 130 °C has been shown to afford the corresponding bisindole products in generally high yields. researchgate.net However, a noticeable decrease in yield was observed when using a 7-bromoindole derivative as the coupling partner compared to other positional isomers. researchgate.netresearchgate.net

Table 2: Ullmann Coupling of Indole with Various Bromoindoles

| Bromoindole Isomer | Reaction Temperature (°C) | Yield (%) | Reference |

| 4-Bromoindole (B15604) (protected) | Not specified | Quantitative | researchgate.net |

| 6-Bromoindole (B116670) (protected) | Not specified | Quantitative | researchgate.net |

| 7-Bromoindole (protected) | 130 | 51 | researchgate.netresearchgate.net |

This table highlights the impact of the bromine position on the reaction yield.

Buchwald-Hartwig Amination with Bromoindoles

Formation of Organometallic Intermediates (e.g., Grignard Reagents, Lithiation)

The bromine atom of this compound can be utilized to form highly reactive organometallic intermediates, such as Grignard reagents and organolithium species. These intermediates are powerful nucleophiles that can react with a wide range of electrophiles to introduce new functional groups at the 7-position.

Grignard Reagents: A Grignard reagent is an organomagnesium compound with the general formula R-Mg-X, where R is an alkyl or aryl group and X is a halogen. byjus.com They are typically prepared by reacting an alkyl or aryl halide with magnesium metal in an ether solvent. byjus.comchemguide.co.uk The formation of Grignard reagents from this compound provides a route to various 7-substituted derivatives. For instance, the Grignard reagent derived from N-Benzyl-7-bromoindoline has been coupled with an aryl oxazoline (B21484) to synthesize pyrrolophenanthridone alkaloids.

Lithiation: Lithiation, or lithium-halogen exchange, is another common method to generate a reactive intermediate. Treating 1-alkyl-5,7-dibromoindoles with t-BuLi in ether results in a highly selective lithium-bromine exchange at the 7-position. researchgate.net The resulting 5-bromo-7-lithiated indoles can then react with various electrophiles. researchgate.net Similarly, N-protected indolines can be regioselectively lithiated at the 7-position using sec-butyllithium (B1581126) (s-BuLi) and tetramethylethylenediamine (TMEDA). molaid.comresearchgate.net These lithiated species can then be reacted with a range of electrophiles to produce 7-substituted indoline derivatives. molaid.com

Heck Cyclization Strategies for 7-Substituted Indoles

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. researchgate.net Intramolecular Heck reactions are particularly useful for the synthesis of heterocyclic compounds. acs.orgresearcher.lifechim.it

In the context of this compound derivatives, intramolecular Heck cyclizations have been employed to construct fused ring systems. For example, the palladium-mediated 6-endo-trig intramolecular cyclization of N-acryloyl-7-bromoindolines has been reported as a regiochemical variant of the intramolecular Heck reaction. semanticscholar.orgacs.org This reaction proceeds efficiently to give the 6-endo-trig cyclization products. semanticscholar.org The strategy has been utilized to create cyclohepta[b]indole scaffolds, which are structural analogues of certain indole alkaloids. researchgate.net

It is worth noting that while 7-endo Heck cyclizations have been reported in other systems, in some silyl-Heck reactions, the 7-endo cyclization product was not detected, indicating that other pathways may be more favorable. nih.gov The regioselectivity of Heck cyclizations can sometimes be unpredictable, but strategies like reductive Heck cyclization can help to minimize this issue. researcher.life

Reactions Involving the Indoline Nitrogen Atom

The nitrogen atom in the indoline ring is a nucleophilic center and can participate in various reactions, allowing for the introduction of a wide range of substituents. This N-functionalization is a key strategy for modifying the properties and biological activity of indoline-containing molecules.

N-alkylation of the indoline nitrogen is a common transformation. chemcess.com This typically requires deprotonation of the nitrogen to form the more nucleophilic indole anion. chemcess.com For instance, selective N-functionalization can be achieved through reductive amination. nih.gov

Furthermore, the indoline nitrogen can be acylated. Rhodium-catalyzed C(sp2)–H alkoxycarbonylation and acylation of indolines have been achieved using anhydrides as the carbonyl source. acs.org Palladium-catalyzed carbonylations of unprotected bromoindoles have also been successfully performed with various N- and O-nucleophiles, providing access to a variety of indole carboxylic acid derivatives. acs.org

The nitrogen atom can also be protected with various groups, such as a tert-butoxycarbonyl (Boc) group, which can be important for directing other reactions or for modulating the compound's properties. molaid.com

N-Alkylation Reactions

The nitrogen atom of the this compound ring can be readily alkylated using various alkylating agents. Common methods involve the use of alkyl halides in the presence of a base. rsc.org For instance, N-alkylation can be achieved with reagents like dimethyl carbonate or dibenzyl carbonate, catalyzed by a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO), under mild conditions. google.com These reactions can be accelerated using microwave irradiation. google.com Another approach is the Hofmann N-alkylation, which utilizes alcohols as the alkylating agent in the presence of a catalyst, offering a more environmentally benign alternative to alkyl halides. rsc.orgresearchgate.net

Detailed research has explored the N-alkylation of various indole derivatives, which provides a framework for understanding the reactivity of this compound. For example, the N-alkylation of indoles with primary alcohols has been successfully demonstrated using a Pt/HBEA catalyst. researchgate.net While traditional methods often require strong bases and hazardous alkyl halides, newer protocols focus on milder conditions and greener reagents. rsc.orggoogle.com Mechanochemical methods, such as ball milling with potassium carbonate and an alkyl halide, have also proven effective for N-alkylation, often proceeding in high yields under solvent-free conditions. beilstein-journals.org

Table 1: Examples of N-Alkylation Conditions for Indole Derivatives

| Alkylating Agent | Catalyst/Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Dimethyl Carbonate | DABCO (0.1 equiv) | DMF | 90 °C | Good | google.com |

| Dibenzyl Carbonate | DABCO (0.1 equiv) | DMA | 95-135 °C | Good | google.com |

| Alkyl Halides | K₂CO₃ | None (Ball Mill) | Ambient | High | beilstein-journals.org |

| Alcohols | Pt/HBEA | - | - | - | researchgate.net |

| Alkyl Halides | KOH | - | - | - | rsc.org |

N-Protection and Deprotection Strategies

To prevent unwanted reactions at the nitrogen atom during synthesis, the indoline nitrogen is often protected with a suitable protecting group. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, including the nitrogen of indoline. wikipedia.org

N-Protection: The Boc group is typically introduced by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) or sodium bicarbonate. wikipedia.org This reaction is usually performed in a solvent such as acetonitrile (B52724) or dichloromethane (B109758) at room temperature. The resulting N-Boc-7-bromoindoline is stable under many reaction conditions, particularly those involving nucleophiles and most bases. wikipedia.org

Another common protecting group is the o-nosyl (2-nitrobenzenesulfonyl) group. nih.gov It is installed using o-nitrobenzenesulfonyl chloride. The nosyl group is stable but can be selectively removed under specific conditions. nih.govtcichemicals.com

N-Deprotection: The removal of the Boc group is typically achieved under acidic conditions. wikipedia.org A common method involves treatment with strong acids like trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane. wikipedia.orgmasterorganicchemistry.com Alternatively, a solution of HCl in methanol (B129727) or other organic solvents can be used. wikipedia.orgnih.gov Milder methods have also been developed, such as using oxalyl chloride in methanol at room temperature, which can deprotect a variety of N-Boc protected compounds in high yields. nih.govrsc.org Thermolytic deprotection using solvents like 2,2,2-trifluoroethanol (B45653) (TFE) at elevated temperatures, sometimes assisted by microwave conditions, offers another strategy. researchgate.netnih.gov

The nosyl group can be cleaved using a thiol, such as thiophenol or β-mercaptoethanol, in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). nih.govtcichemicals.com This orthogonality allows for the selective deprotection of a nosyl group while a Boc group in the same molecule remains intact. tcichemicals.com

Table 2: Common N-Protection and Deprotection Strategies for Indolines

| Protecting Group | Introduction Reagents | Deprotection Reagents | Reference |

|---|---|---|---|

| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate, Base (e.g., DMAP) | Trifluoroacetic Acid (TFA); HCl in MeOH; Oxalyl chloride in MeOH | wikipedia.orgnih.gov |

| Nosyl (o-nitrobenzenesulfonyl) | o-Nitrobenzenesulfonyl chloride, Base | Thiol (e.g., thiophenol), Base (e.g., DBU) | nih.govtcichemicals.com |

Transformations at Other Positions of the Indoline Ring System

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety

The benzene portion of the this compound ring can undergo electrophilic aromatic substitution, although the directing effects of the fused pyrrolidine (B122466) ring and the bromine atom must be considered. The amino group of the indoline is a powerful activating ortho-, para-director, while the bromine is a deactivating ortho-, para-director. uci.edu

Nitration of N-protected indolines, such as 1-acetyl-5-bromoindoline (B1269029), has been investigated. While initial reports suggested substitution at the 7-position, later studies corrected this, showing that chlorosulfonation of 1-acetyl-5-bromoindoline occurs exclusively at the 6-position. acs.org For this compound itself, electrophilic substitution like nitration would be directed by both the amine and the bromine. For instance, nitration of indoline itself primarily yields 5-nitroindoline (B147364). Subsequent bromination of 5-nitroindoline can then lead to 7-bromo-5-nitroindoline (B1267417).

Halogenation, another key electrophilic aromatic substitution, can be performed on the indoline core. lumenlearning.com Rhodium-catalyzed C-H activation provides a modern approach for the selective halogenation of N-pyrimidyl indolines at the C-7 position using N-halosuccinimides (NCS, NBS, NIS). researchgate.net This method demonstrates high regioselectivity and is feasible on a gram scale. researchgate.net

Functionalization at the C-3 Position

The C-3 position of the indole ring system is highly nucleophilic and prone to electrophilic attack. For indoline derivatives, functionalization at C-3 often involves an initial protection of the nitrogen, followed by a reaction sequence.

One strategy for C-3 functionalization involves protecting the indole nitrogen, for example with a tert-butyldimethylsilyl (TBDMS) group, followed by bromination with N-bromosuccinimide (NBS) to yield a 3-bromo-N-protected indole. orgsyn.org This 3-bromo intermediate can then undergo lithium-halogen exchange and subsequent reaction with various electrophiles (like alkyl halides) to introduce a substituent at the C-3 position. orgsyn.org

Another common method is the Michael addition of indoles to α,β-unsaturated compounds. This reaction, often catalyzed by Lewis acids like NbCl₅, allows for the introduction of a variety of substituents at the C-3 position. Friedel-Crafts reactions with aldehydes or chalcones also provide a route to 3-substituted indoles. For instance, 7-bromoindole has been used in Friedel-Crafts type alkylations with tert-butanol, although side reactions can occur. acs.org Replacing the alkylating agent with tert-butyl chloride can provide better access to the desired 3-tert-butyl-7-bromoindole. acs.orgnih.gov

Synthesis of Poly-substituted this compound Derivatives

The synthesis of polysubstituted this compound derivatives often involves a stepwise functionalization of the indoline core. A common strategy is to start with a substituted indoline and introduce the bromine at the 7-position, or vice-versa.

For example, 7-bromo-5-nitroindoline can be synthesized by first nitrating indoline to get 5-nitroindoline, followed by bromination at the 7-position. The nitro group in 7-bromo-5-nitroindoline can be reduced to an amino group, which can then be further functionalized. This compound is also a precursor for creating N-acyl derivatives, which have applications as photoreactive compounds. nih.govacs.org Research has demonstrated the synthesis of 5-bromo-7-nitroindoline-S-thiocarbamates from commercially available 5-bromo-7-nitroindoline. nih.gov

Another example is the synthesis of 5,7-dibromoindoline (B7859859) derivatives. The synthesis of methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate has been reported, starting from vanillin. chim.it This multi-step synthesis involves methylation, nitration, bromination, and a Cadogan synthesis to construct the indole ring, demonstrating a pathway to poly-halogenated and otherwise substituted indoles. chim.it

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,4-diazabicyclo[2.2.2]octane (DABCO) |

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) |

| 1-acetyl-5-bromoindoline |

| 2,2,2-trifluoroethanol (TFE) |

| 3-bromo-N-protected indole |

| 3-tert-butyl-7-bromoindole |

| 4-dimethylaminopyridine (DMAP) |

| 5,7-dibromoindoline |

| 5-bromo-7-nitroindoline |

| 5-bromo-7-nitroindoline-S-thiocarbamates |

| 5-nitroindoline |

| This compound |

| 7-bromo-5-nitroindoline |

| β-mercaptoethanol |

| Boc anhydride (B1165640) |

| di-tert-butyl dicarbonate |

| dibenzyl carbonate |

| dimethyl carbonate |

| HCl |

| methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate |

| N-bromosuccinimide (NBS) |

| N-halosuccinimides |

| NbCl₅ |

| o-nitrobenzenesulfonyl chloride |

| oxalyl chloride |

| tert-butanol |

| tert-butyl chloride |

| tert-butyldimethylsilyl (TBDMS) |

| thiophenol |

| trifluoroacetic acid (TFA) |

Advanced Spectroscopic and Computational Characterization of 7 Bromoindoline and Its Derivatives

Structural Elucidation Techniques

A suite of powerful analytical methods is employed to determine the precise structure of 7-bromoindoline and related compounds. These techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray diffraction, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offer complementary information to build a comprehensive structural profile.

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the precise mapping of the molecular framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a related 6-bromoindole (B116670) derivative showed aromatic signals for a 1,2,4-trisubstituted benzene (B151609) ring at δH 7.65 (1H, d, J = 8.5 Hz, H-4′), 7.60 (1H, d, J = 1.6 Hz, H-7′), and 7.24 (1H, dd, J = 8.5, 1.6 Hz, H-5′). researchgate.net In another study on a 6-bromoindole derivative, the NH proton of the indole (B1671886) skeleton was identified by its exchange with D2O. mdpi.com For a different 6-bromoindole alkaloid, the ¹H NMR spectrum in a mixture of D₂O/H₂O revealed a downfield exchangeable proton at δH 10.60, characteristic of an indole NH proton, which showed weak coupling to an aromatic proton at δH 7.53. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of 7-bromoindole (B1273607) has been reported, providing key data for its structural confirmation. spectrabase.com In a study of 6-bromoindoline-2,3-dione derivatives, ¹³C NMR spectroscopy was used for structural characterization. researchgate.net For instance, one derivative exhibited chemical shifts including signals at 182.99 ppm (-C=O) and 131.94 ppm (Cq-Br). researchgate.net The analysis of a 6-bromoindole alkaloid revealed 18 carbon signals, which were assigned to various methyl, methylene, methine, and quaternary carbons, confirming the molecular formula. mdpi.com

A representative set of predicted ¹H and ¹³C NMR chemical shifts for a bromo-isatin derivative is presented in the table below.

Table 1: Predicted NMR Data for a 7-Bromo-isatin Derivative

| Nucleus | Chemical Shift (ppm) | Multiplicity & Coupling Constant (J in Hz) |

|---|---|---|

| ¹H | 11.31 | s, 1H |

| 7.79 | dd, J = 0.98, 8.07 Hz, 1H | |

| 7.51 | d, J = 7.34 Hz, 1H | |

| 7.02 | dd, J = 7.48, 8.02 Hz, 1H |

Data sourced from a prediction for 7-Bromo-isatin. ichemical.com

X-ray diffraction techniques provide definitive information about the solid-state structure of crystalline compounds, including bond lengths, bond angles, and intermolecular interactions. uol.deumass.edu Single crystal X-ray analysis is particularly powerful for determining the absolute three-dimensional structure of molecules. uol.de

The molecular and crystal structures of several N-alkylated 6-bromoindoline-2,3-dione derivatives have been confirmed using single-crystal X-ray diffraction analysis. researchgate.netbozok.edu.tr These studies provide precise atomic coordinates, which are fundamental for understanding the molecule's conformation and packing in the crystal lattice. researchgate.net For example, the crystal structure of l-acetyl-5-nitro-7-bromo-indoline has been determined, offering insights into its molecular and electronic structure. researchgate.net Similarly, the molecular structure of a 7-((5-bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium tetrafluoroborate (B81430) derivative was determined by single crystal X-ray diffraction, confirming its composition and stereochemistry. mdpi.com

The analysis of a 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione derivative revealed a triclinic crystal system with space group P-1. scite.ai The crystal structure was stabilized by a network of N-H···O, O-H···O, C-H···π, and π···π interactions. scite.ai

Table 2: Crystallographic Data for a 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione Derivative

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.8333(6) |

| b (Å) | 12.8151(6) |

| c (Å) | 17.1798(8) |

| α (°) | 77.317(4) |

| β (°) | 74.147(4) |

| γ (°) | 66.493(5) |

| Volume (ų) | 2280.0(2) |

| Z | 1 |

Data sourced from a study on a 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione derivative. scite.ai

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. spectrabase.comcdnsciencepub.com The IR spectrum of 7-bromoindole has been recorded and is available in spectral databases. spectrabase.com In the synthesis of 7-bromoindole, IR spectroscopy was used to confirm the successful cyclization by noting the absence of N-H stretching vibrations in an intermediate. For a derivative, 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidyl]-2-oxopropyl]-4(3H)-quinazolinone, a strong absorption at 576 cm⁻¹ was assigned to the C-Br stretching vibration. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for a Bromo-Quinazolinone Derivative

| Functional Group | Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|

| C-Br | 576 | Stretching |

| -OH | 3550.32 | Stretching |

| N-H | 3300 | Stretching |

| C=O | 1638 | Stretching |

Data sourced from a study on 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidyl]-2-oxopropyl]-4(3H)-quinazolinone. researchgate.net

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. scienceready.com.au The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the molecule's structure. scienceready.com.aututorchase.comlibretexts.org High-resolution mass spectrometry (HRMS) is often used to verify the molecular ion peaks with high accuracy. In the characterization of a 6-bromoindole alkaloid, the molecular formula was established through HRESIMS data. mdpi.com The fragmentation of the molecular ion can lead to the formation of daughter ions, which provide structural insights. tutorchase.com

Infrared (IR) Spectroscopy

Computational Chemistry Applications

Computational chemistry provides theoretical insights into the electronic structure, properties, and reactivity of molecules, complementing experimental findings.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. fiveable.me It is widely used to calculate molecular properties such as optimized geometries, electronic energies, and spectroscopic data. fiveable.meresearchgate.net

DFT calculations have been employed to study 6-bromoindoline-2,3-dione derivatives. researchgate.netbozok.edu.tr In one study, the Becke-3-Lee-Yang-Parr (B3LYP) functional with the 6-311++G(d,p) basis set was used to perform geometrical optimizations starting from atomic coordinates obtained from crystallographic determinations. researchgate.net These calculations were used to evaluate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions. researchgate.netbozok.edu.tr The results from these calculations generally show good correlation with experimental data. researchgate.netbozok.edu.tr It is important to select appropriate parameters, such as the integration grid size, to ensure the accuracy of DFT calculations, as coarse grids can lead to significant errors in calculated free energies. acs.org

Density Functional Theory (DFT) Calculations

HOMO-LUMO Energy Analysis

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the chemical reactivity and electronic properties of a molecule. sciensage.info The energy of the HOMO is associated with its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. sciensage.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. sciensage.inforesearchgate.net A smaller gap suggests higher reactivity and the potential for charge transfer within the molecule. sciensage.infoijarset.com

In derivatives of bromoindoline, such as N-alkylated 6-bromoindoline-2,3-diones, Density Functional Theory (DFT) calculations have been employed to determine these energy levels. bozok.edu.trresearchgate.net For these compounds, the HOMO is typically formed from the π molecular orbitals of the aromatic system, while the LUMO consists of the corresponding π* orbitals. researchgate.net The specific energy values and the gap can be influenced by the nature and position of substituents on the indoline (B122111) ring. For instance, studies on similar heterocyclic systems show that electron-withdrawing or donating groups can significantly alter the HOMO and LUMO energy levels. arxiv.org

The analysis of FMOs is crucial for predicting how this compound derivatives might interact with biological targets or participate in chemical reactions. A molecule with a low LUMO energy is a good electron acceptor, while one with a high HOMO energy is an effective electron donor. ijarset.com

Table 1: Illustrative Frontier Molecular Orbital Energy Data for Heterocyclic Compounds Note: This table presents example data from related compounds to illustrate typical values, as specific data for this compound was not available in the searched literature.

| Compound/Derivative Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |

| 1,2,4-triazole derivatized quinoline (B57606) | -6.164 | -2.086 | 4.078 | researchgate.net |

| Tetrathiafulvalene derivative (Compound 3) | -4.139 | -0.479 | 3.66 | ijarset.com |

| Tetrathiafulvalene derivative (Compound 4) | -4.940 | -0.801 | 4.139 | ijarset.com |

Electron Density Distribution

The electron density distribution in a molecule reveals how electrons are shared between atoms and provides insight into its chemical bonding and reactivity. utwente.nlwikipedia.org In this compound, the presence of the highly electronegative bromine atom at the C7 position significantly influences this distribution. The bromine atom exerts a strong inductive electron-withdrawing effect, which polarizes the π-electron cloud of the aromatic ring. This results in a redistribution of electron density, affecting the molecule's electrostatic potential and reactivity patterns.

Computational studies on related halogenated indoles and indazoles confirm this effect. The electron-withdrawing nature of the bromine atom decreases the electron density at adjacent positions on the ring. This polarization is observable in Nuclear Magnetic Resonance (NMR) data, where protons near the bromine atom experience a downfield shift due to reduced shielding. Graphical representations of electron density, often generated through molecular modeling software, show high-density regions around electronegative atoms like bromine and nitrogen, which are crucial for identifying sites susceptible to electrophilic or nucleophilic attack. wikipedia.org The electrostatic potential map, which is mapped onto the electron density surface, can visually represent the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. wikipedia.org

Molecular Orbital Calculations

Molecular orbital (MO) calculations are a cornerstone of computational chemistry, providing a detailed description of the electronic structure of molecules. uwosh.edu Using methods like DFT, researchers can calculate the shapes, energies, and occupancy of molecular orbitals. bozok.edu.trresearchgate.net For derivatives of this compound, these calculations reveal how atomic orbitals combine to form the bonding and antibonding molecular orbitals that dictate the molecule's properties. bozok.edu.trresearchgate.netlibretexts.org

As mentioned previously, the frontier orbitals (HOMO and LUMO) are of particular interest. researchgate.netlibretexts.org In bromoindoline derivatives, the HOMO and LUMO are generally delocalized over the π-system of the fused aromatic and heterocyclic rings. researchgate.netresearchgate.net The bromine substituent influences the energy and composition of these orbitals. MO calculations can also predict other electronic properties, such as dipole moments and polarizability, which are essential for understanding intermolecular interactions. uwosh.edu These theoretical calculations are often performed to corroborate and explain experimental findings from spectroscopic analyses. bozok.edu.trresearchgate.net

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netuctm.edu By partitioning the crystal's electron density into molecular fragments, the Hirshfeld surface provides a graphical representation of a molecule's immediate environment and its close contacts with neighboring molecules. iucr.orgnih.gov

Key interactions typically observed for brominated heterocyclic compounds include:

H···H contacts: Often the most abundant, representing van der Waals forces. iucr.orgnih.gov

H···Br/Br···H contacts: Significant interactions involving the bromine atom. iucr.orgnih.gov

H···O/O···H contacts: Important hydrogen bonds, especially in derivatives containing carbonyl or hydroxyl groups. iucr.org

H···C/C···H contacts: Reflecting interactions with the carbon framework. iucr.org

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for a 5-Bromoindoline-2,3-dione Derivative

| Interaction Type | Contribution (%) | Source |

| H···H | 28.1% | iucr.org |

| H···O/O···H | 23.5% | iucr.org |

| H···Br/Br···H | 13.8% | iucr.org |

| H···Cl/Cl···H | 13.0% | iucr.org |

| H···C/C···H | 10.2% | iucr.org |

This detailed analysis is invaluable for understanding polymorphism, solubility, and other solid-state properties of this compound derivatives.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netmdpi.com This method is extensively used in drug discovery to understand the binding mechanisms of potential therapeutic agents at the active sites of biological targets. nih.gov

For derivatives of bromoindoline, molecular docking studies have been conducted to explore their potential as anticancer agents. nih.gov For example, 7-acetamido-2-aryl-5-bromoindole derivatives were docked into the colchicine-binding site of tubulin, a protein critical for cell division. nih.gov The results of these simulations suggested that the compounds could inhibit tubulin polymerization, a key mechanism for halting cancer cell proliferation. nih.gov The docking analysis identified specific interactions, such as hydrogen bonds and π-alkyl interactions, between the bromoindole derivative and amino acid residues in the binding pocket. nih.gov

Similarly, other bromoindoline derivatives have been docked against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), an important protein in tumor angiogenesis. mdpi.com These studies help to rationalize the observed biological activity and guide the synthesis of new derivatives with improved binding affinity and efficacy. bozok.edu.trresearchgate.net

Research Applications and Biological Activities of 7 Bromoindoline and Its Derivatives

Medicinal Chemistry Applications

Bromoindole derivatives are a significant class of compounds investigated for their anticancer properties, which include inducing apoptosis (programmed cell death), inhibiting cell proliferation, and preventing angiogenesis (the formation of new blood vessels that feed tumors). researchgate.netpensoft.net While extensive research has been conducted on 5-bromo and 6-bromoindole (B116670) derivatives, 7-bromoindole (B1273607) serves as a key starting material for the synthesis of complex molecules with potential cytotoxic activity. researchgate.netmdpi.comnih.gov

For instance, 7-bromoindole is utilized as a precursor in the synthesis of substituted nucleoside derivatives and other complex heterocyclic systems intended as anticancer agents. google.com The bromine atom at the 7-position provides a reactive site for metal-catalyzed cross-coupling reactions, allowing for the strategic construction of diverse molecular architectures designed to interact with biological targets relevant to cancer. Studies on various bromoindoles have shown they can inhibit the growth of several cancer cell lines. researchgate.net For example, certain indirubin (B1684374) derivatives, which can be synthesized from bromoindoles, have shown potent activity in inducing the death of cancer cells. nih.gov

Indole (B1671886) and its halogenated derivatives have demonstrated significant antimicrobial, antifungal, and antivirulence properties. smolecule.com The bromine atom can enhance the molecule's ability to interact with biological targets, potentially inhibiting specific enzymes or signaling pathways in microbes.

Derivatives of bromoindoles have shown intrinsic antimicrobial activity against various pathogens and, in some cases, can enhance the efficacy of existing antibiotics against resistant bacterial strains. nih.gov Research has explored new indole derivatives containing triazole, thiadiazole, and carbothioamide moieties, which have shown promising antimicrobial effects against a spectrum of bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL. turkjps.org

Staphylococcus aureus is a major human pathogen, and the development of resistance necessitates new treatment strategies. Certain indole derivatives have been identified as potential antivirulence agents that can disarm the pathogen without killing it, which may reduce the likelihood of resistance development. nih.gov

7-Bromoindole is among the halogenated indole derivatives that have been found to be effective in eradicating persister cells of the multidrug-resistant pathogen Staphylococcus aureus. researchgate.netnih.gov Persister cells are a dormant subpopulation of bacteria that exhibit high tolerance to antibiotics. Furthermore, the derivative 7-benzyloxyindole (B21248) has been shown to attenuate the virulence of S. aureus. nih.gov It reduces the production of the carotenoid pigment staphyloxanthin, which protects the bacterium from the host's immune system, and also inhibits the bacterium's hemolytic (red blood cell-destroying) ability. nih.gov This antivirulence activity is linked to the repression of key virulence genes, such as hla (α-hemolysin) and seb (enterotoxin), and the modulation of regulatory genes like agrA and sarA. nih.gov

| Compound/Derivative | Activity against S. aureus | Mechanism/Effect | Reference |

|---|---|---|---|

| 7-Bromoindole | Eradication of persister cells | Overcomes antibiotic tolerance of dormant bacteria. | researchgate.netnih.gov |

| 7-Benzyloxyindole | Antivirulence | Reduces staphyloxanthin production and hemolytic activity; represses virulence genes (hla, seb). | nih.gov |

Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa present significant therapeutic challenges due to their outer membrane, which acts as a barrier to many antibiotics. Halogenated indoles have shown promise in combating these pathogens.

Like its effect on S. aureus, 7-bromoindole can also eradicate persister cells of E. coli, decreasing their survival by more than 2000-fold at a concentration of 2 mM. nih.gov This makes it a candidate for therapies targeting chronic or recurrent infections. Halogenated indoles, including 7-bromoindole, are noted for their ability to reduce antibiotic resistance in E. coli. nih.gov

While direct studies on 7-bromoindole against P. aeruginosa are less common, related halogenated indoles have demonstrated significant activity. For example, 7-fluoroindole (B1333265) inhibits the production of virulence factors and biofilm formation in P. aeruginosa. nih.gov A 6-bromoindolglyoxylamide derivative was found to have antibiotic-enhancing properties against resistant P. aeruginosa, acting through rapid permeabilization and depolarization of the bacterial membrane. nih.gov The inhibition of quorum sensing, a cell-to-cell communication system that controls virulence, is another mechanism by which indole derivatives can disarm P. aeruginosa.

| Compound/Derivative | Bacterium | Observed Activity | Reference |

|---|---|---|---|

| 7-Bromoindole | Escherichia coli | Eradicates persister cells; reduces antibiotic resistance. | nih.govnih.gov |

| 6-Bromoindolglyoxylamide | Pseudomonas aeruginosa | Antibiotic enhancement; membrane permeabilization and depolarization. | nih.gov |

| 7-Fluoroindole | Pseudomonas aeruginosa | Inhibits virulence factor production and biofilm formation. | nih.gov |

Chronic inflammation is linked to a variety of diseases, and marine natural products, including bromoindoles, have been a source of new anti-inflammatory agents. mdpi.comnih.govresearchgate.netmdpi.com Research on brominated indole derivatives has shown they can inhibit the production of key inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2). nih.govresearchgate.net

Studies comparing different brominated isomers of isatin (B1672199) (an indole derivative) revealed that the position of the bromine atom significantly impacts anti-inflammatory activity. In an assay measuring the inhibition of NO production in macrophages, the activity followed the trend of 5-bromoisatin (B120047) > 6-bromoisatin (B21408) > 7-bromoisatin (B152703). researchgate.net Specifically, 7-bromoisatin showed very low activity, with less than 5% inhibition of NO production at a concentration of 50 µg/mL. nih.gov In contrast, a 6-bromoindole derivative was found to reduce the translocation of the key inflammatory regulator NF-κB by over 60%. nih.govresearchgate.net

| Compound | Anti-inflammatory Bioactivity | Concentration | Reference |

|---|---|---|---|

| 5-Bromoisatin | High activity (Predicted IC₅₀: 34.3 µg/mL) | 50 µg/mL | nih.gov |

| 6-Bromoisatin | Significant activity (IC₅₀: 27.1 µg/mL) | 50 µg/mL | nih.gov |

| 7-Bromoisatin | Low activity (<5% NO inhibition) | 50 µg/mL | nih.gov |

The indole scaffold is a key feature in molecules targeting neurological disorders, and 7-bromoindole derivatives have emerged as promising multifunctional tools in the context of Alzheimer's disease. unibo.it The pathology of Alzheimer's is complex, involving the aggregation of β-amyloid (Aβ) peptides, the hyper-phosphorylation of tau protein, and significant neuroinflammation. nih.gov

A notable derivative, 7-bromoindirubin-3-oxime (7Bio), has been shown to possess inhibitory effects against two key enzymes implicated in Alzheimer's pathology: cyclin-dependent kinase-5 (CDK5) and glycogen (B147801) synthase kinase-3β (GSK3β). nih.gov Research in mouse models demonstrated that 7Bio effectively prevents Aβ oligomer-induced spatial and recognition memory impairments. nih.gov Its neuroprotective effects are attributed to several mechanisms:

Anti-neuroinflammatory effects : 7Bio potently inhibits the Aβ-induced expression of inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α). nih.gov

Synaptic protection : It prevents the Aβ-induced decrease in key synaptic proteins like synapsin-1 and PSD-95, which are crucial for synaptic integrity and function. nih.gov

Reduction of Tau Pathology : The derivative significantly reduces the hyper-phosphorylation of the tau protein. nih.gov

Inhibition of Gliosis : 7Bio attenuates the activation of astrocytes and microglia, which are hallmarks of neuroinflammation in the Alzheimer's brain. nih.gov

Additionally, 7-bromo-3-tert-butyl indole has been synthesized as part of research to discover novel inhibitors of Aβ42 aggregation, a central event in Alzheimer's disease. researchgate.net

| Derivative | Target/Application | Observed Neuroprotective Effects | Reference |

|---|---|---|---|

| 7-bromoindirubin-3-oxime (7Bio) | Alzheimer's Disease (AD) | Inhibits CDK5 and GSK3β; prevents cognitive impairment; reduces neuroinflammation (IL-6, TNF-α); protects synapses; reduces tau hyper-phosphorylation. | nih.gov |

| 7-bromo-3-tert-butyl indole | Alzheimer's Disease (AD) | Serves as an intermediate for inhibitors of β-amyloid-42 aggregation. | researchgate.net |

Activity against Staphylococcus aureus

Enzyme Inhibition Studies (e.g., COX-1, COX-2)

Derivatives of indole are recognized for their anti-inflammatory properties, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. rsc.orgresearchgate.net COX-1 is a constitutively expressed enzyme involved in physiological processes like protecting the gastrointestinal lining, while COX-2 is an inducible enzyme primarily associated with inflammation. researchgate.netmdpi.com Consequently, the development of selective COX-2 inhibitors is a significant goal in anti-inflammatory drug design to minimize gastrointestinal side effects. mdpi.comnih.gov

Research has shown that the indole nucleus is a privileged structure for COX inhibition. researchgate.net Various substituted indole derivatives have been synthesized and evaluated for their inhibitory potential against both COX-1 and COX-2. For instance, studies on N-acyl hydrazone derivatives of indoles have demonstrated their capacity to inhibit both COX isoforms. researchgate.net The design of new indole-based inhibitors often involves modifying substituents to enhance interaction with the active site of the COX-2 enzyme, which has a larger, more accommodating binding pocket than COX-1. researchgate.net

A study focusing on 2,3-dibenzyl-1H-indoles found that a 5-aminosulfonyl-substituted derivative exhibited selective COX-2 inhibition, showing 67% inhibition of COX-2 at a concentration of 50 µM with only 18% inhibition of COX-1. researchgate.net Although this specific study did not use a 7-bromo derivative, it highlights how substitutions on the indole ring can confer COX-2 selectivity. The bromine atom in 7-bromoindoline derivatives can be used as a synthetic handle to introduce functionalities similar to those known to enhance COX-2 inhibition. Molecular docking studies have been instrumental in designing indole derivatives with improved binding affinity and selectivity for the COX-2 enzyme. nih.gov

Table 1: Examples of Indole Derivatives and their COX Inhibition Activity

| Compound Class | Target Enzyme(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 5-Aminosulfonyl-2,3-dibenzyl-1H-indole | COX-1, COX-2 | Showed selective inhibition with 67% for COX-2 and 18% for COX-1 at 50 µM. | researchgate.net |

| General Indole Derivatives | COX-2 | Molecular modeling and docking studies were used to design derivatives with enhanced binding affinity and selectivity. | nih.gov |

Attenuation of Virulence in Pathogens

An emerging strategy to combat bacterial infections is to target virulence factors rather than bacterial growth, which may reduce the pressure for developing antibiotic resistance. Halogenated indoles, including 7-bromoindole, have demonstrated significant potential as antivirulence agents. Research has shown that 7-bromoindole can reduce the production of the virulence factor staphyloxanthin in Staphylococcus aureus. chemicalbook.com

Furthermore, various bromoindole derivatives have been shown to inhibit biofilm formation, a crucial factor for bacterial virulence and resistance, in pathogens like Vibrio parahaemolyticus, Escherichia coli, and S. aureus. biosynth.comsmolecule.comnih.gov For example, while 4-bromoindole (B15604) and 5-bromoindole (B119039) were found to be potent inhibitors of E. coli O157:H7 biofilm formation, 7-bromoindole also exhibits activity. smolecule.comnih.gov One study reported that 7-bromoindole shows hemolytic activity against S. aureus and E. coli. biosynth.com The position of the halogen on the indole ring significantly influences the compound's antibacterial and antibiofilm efficacy. nih.gov

Table 2: Antibacterial and Antivirulence Activity of Bromoindole Derivatives

| Compound | Pathogen | Activity | Key Findings | Reference(s) |

|---|---|---|---|---|

| 7-Bromoindole | Staphylococcus aureus | Antivirulence | Reduces the production of the virulence factor staphyloxanthin. | chemicalbook.com |

| 7-Bromoindole | Vibrio campbellii | Antimicrobial | Improves survival rates of brine shrimp larvae exposed to the pathogen. | |

| 7-Bromoindole | Staphylococcus aureus, Escherichia coli | Hemolytic Activity | Shows hemolytic activity against these human pathogens. | biosynth.com |

| Bromoindoles | Vibrio parahaemolyticus | Antibiofilm | Halogenated indoles inhibit biofilm formation. | nih.gov |

Antiangiogenic Effects

The development of new blood vessels, a process known as angiogenesis, is critical for tumor growth and metastasis. While direct studies on the antiangiogenic effects of this compound are not extensively reported, research on bromoindole derivatives suggests potential anti-cancer properties that may involve antiangiogenic mechanisms. Indole derivatives are known to modulate signaling pathways involved in cell proliferation and apoptosis. smolecule.com

Molecular docking studies have suggested that some bromoindole derivatives may exert their anti-cancer effects by inhibiting tubulin polymerization, a mechanism that disrupts the cytoskeleton, leading to cell cycle arrest and apoptosis. This is a well-established anti-cancer strategy employed by several clinical drugs. In vitro studies have demonstrated that certain substituted bromoindoles exhibit significant cytotoxicity against human cancer cell lines, such as lung (A549) and cervical (HeLa) cancer cells. The anti-inflammatory properties of indole derivatives, particularly through COX-2 inhibition, may also contribute to their anti-cancer effects, as COX-2 is often overexpressed in tumors and contributes to angiogenesis and tumor progression.

Role as Intermediates in the Synthesis of Biologically Active Compounds

This compound and 7-bromoindole are highly valuable building blocks in organic synthesis. cymitquimica.comchemimpex.com The bromine atom at the C7 position is particularly useful as it can be readily transformed into other functional groups or used as a site for cross-coupling reactions, enabling the construction of complex molecular architectures. researchgate.net

Synthesis of Indole Derivatives

This compound and its derivatives are key precursors for a wide array of substituted indoles. tandfonline.com The Bartoli indole synthesis, which involves the reaction of a nitroarene with a vinyl Grignard reagent, is a powerful method for creating 7-substituted indoles, including 7-bromoindoles from 2-bromonitrobenzene. wordpress.com This method has been used to synthesize alkaloids like 2,4-dimethyl-7-bromoindole. rsc.orgwordpress.com

Furthermore, the bromine atom on the 7-bromoindole scaffold can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions. researchgate.net These reactions allow for the introduction of aryl, alkyl, and other groups at the 7-position, providing access to 3,5,7-trisubstituted indoles, a substitution pattern that is often challenging to achieve through traditional methods. researchgate.net For example, N-benzyl-7-bromoindoline has been used as a starting material, where the bromine is replaced via metallation and subsequent reaction. tandfonline.com The conversion of this compound to 7-bromoindole is an aromatization step that can be achieved by heating with a catalyst like Pd-C. tandfonline.com

Precursors to Natural Products

The strategic placement of the bromine atom makes 7-bromoindole and its derivatives ideal starting materials for the total synthesis of complex natural products, particularly alkaloids. rsc.org The synthesis of the marine tris-indole alkaloid tulongicin A involved a Friedel–Crafts-type reaction using 6-bromoindole, demonstrating the utility of bromoindoles in constructing complex alkaloid skeletons. acs.org

In another example, the Bartoli indole synthesis was employed to create 2,4-dimethyl-7-bromoindole, a key intermediate in the synthesis of indole alkaloids isolated from Tricholoma species. wordpress.com The 7-bromo group can then be removed via radical reduction to yield the final natural product. wordpress.com Additionally, 7-bromoindole has been used as a precursor in a formal total synthesis of diazonamide A, where the indole was sequentially coupled with other fragments at the C2 and C3 positions. acs.org The synthesis of the pyrrolophenthridone alkaloid oxoassoanine (B1199029) has also been achieved starting from N-Benzyl-7-bromoindoline. capes.gov.br

Synthesis of Dyestuffs

7-Bromoindole is a known precursor in the synthesis of dyestuffs. chemicalbook.comchemdad.com Indigoid dyes, in particular, are a class of compounds that can be derived from indole precursors. One of the most historically significant dyes, Tyrian purple, is chemically known as 6,6′-dibromoindigo. researchgate.netresearchgate.net While the natural dye is 6,6'-disubstituted, synthetic routes to access various indigoid derivatives often rely on functionalized indoles. Biocatalytic approaches have been developed for the selective synthesis of bromoindoles, including 7-bromoindole, which can serve as precursors for novel indigoid dyes with potential applications as organic semiconductors and photoresponsive materials. researchgate.net The synthesis of such dyes often involves the dimerization and oxidation of the indole precursors.

Synthesis of 8-Bromocarboline

A key intermediate, 7-bromoindole-2-carboxylic acid, can also serve as a starting material for the synthesis of 7-bromoindole and subsequently 8-bromocarboline. chemdad.com The synthesis of various β-carboline derivatives often utilizes indole precursors, generating the pyridine (B92270) ring to form the tricyclic carboline core. ljmu.ac.uk

Structural Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of this compound derivatives is significantly influenced by the position and nature of substituents on the indoline (B122111) core. Structure-Activity Relationship (SAR) studies are crucial for understanding these effects and for designing more potent and selective compounds. nih.gov

The position of the bromine atom and other substituents on the indole or indoline ring plays a critical role in determining the biological activity of these derivatives. Research on various bromoindole derivatives has consistently shown that the location of the bromine atom can significantly impact their efficacy. mdpi.com

For example, in a study on bromoindole-3-carbaldehydes, bromination was found to increase the cytotoxicity of the compounds. oup.com Specifically, substitution at the 5-position of the indole ring with a bromine atom has been shown to provide a good balance of reactivity and stability, making it a valuable feature in drug design. In contrast, derivatives with bromine at the 4- or 6-positions have demonstrated reduced activity in some cases, possibly due to steric hindrance.

The position of other functional groups in addition to the bromine atom also modulates biological activity. The structural versatility of the indole scaffold allows for the incorporation of various substituents, which can alter the compound's interaction with biological targets. nih.gov

Table 1: Effect of Bromine Position on Biological Activity of Indole Derivatives

| Compound Class | Bromine Position | Observed Effect on Biological Activity | Reference(s) |

| Indole Derivatives | 5-position | Enhanced hydrophobic interactions, improved IC₅₀ | |

| Indole Derivatives | 4- or 6-position | Reduced activity due to potential steric hindrance | |

| Bromoindole-3-carbaldehydes | General | Increased cytotoxicity with bromination | oup.com |

This table is generated based on findings from studies on various bromoindole derivatives and is intended to illustrate the general principles of how substituent position can influence biological activity.

The type of functional groups attached to the this compound scaffold is a key determinant of its biological activity. ashp.orgsolubilityofthings.com The presence of a bromine atom, for example, can enhance hydrophobic interactions and hydrogen bonding capabilities, potentially increasing the binding affinity of the molecule to proteins and enzymes.

Different functional groups can impart a wide range of biological properties. For instance, the introduction of a carboxylic acid group at the 2-position of the 7-bromoindole ring, forming 7-bromo-1H-indole-2-carboxylic acid, creates a valuable intermediate for synthesizing compounds with potential antioxidant, anti-inflammatory, and anticancer properties. ontosight.ai The presence of electron-withdrawing groups on the indole ring has been noted to enhance cytotoxic effects in some derivatives.

Table 2: Influence of Functional Groups on the Biological Activity of Indole Derivatives

| Functional Group | Influence on Properties/Activity | Reference(s) |

| Bromine | Enhances hydrophobic interactions and hydrogen bonding | |

| Carboxylic Acid | Intermediate for antioxidant, anti-inflammatory, anticancer compounds | ontosight.ai |

| Electron-withdrawing Groups | Can enhance cytotoxicity | |

| N-methylation | Can reduce cytotoxicity in certain bromoindole derivatives | oup.com |

This table summarizes the general roles of different functional groups on the biological activity of indole derivatives based on available research.

Future Directions in 7 Bromoindoline Research

Exploration of Novel Synthetic Pathways

The development of efficient, selective, and sustainable methods for synthesizing the 7-bromoindole (B1273607) core is fundamental to advancing its research. While traditional multi-step chemical syntheses exist, future efforts are focused on innovative strategies that offer greater control and environmental compatibility. acs.org A significant area of development is the use of biocatalysis and synthetic biology.

Researchers are exploring chemoenzymatic approaches that utilize enzymes for specific transformations. researchgate.net For instance, the use of flavin-dependent halogenase enzymes enables the highly regioselective bromination of tryptophan at the C7 position, which can then be converted to 7-bromoindole. nih.gov This biological approach offers high selectivity that is often difficult to achieve with conventional chemical methods. researchgate.net

Furthermore, advanced synthetic biology platforms are being engineered for the de novo production of halogenated molecules. nih.gov This involves creating microbial hosts, such as E. coli, or engineering plant pathways to produce 7-bromotryptophan and its derivatives from simple starting materials like glucose. nih.govnih.gov These methods not only provide a more sustainable route to the core structure but also open avenues for producing novel halogenated derivatives. nih.govresearchgate.net

| Synthetic Approach | Description | Key Advantages | Relevant Findings |

| Traditional Chemical Synthesis | Multi-step processes often involving Fischer indole (B1671886) synthesis from precursors like 2-bromophenylhydrazine (B91577). | Well-established and understood reaction mechanisms. | Can yield the desired compound, but may lack selectivity and require harsh conditions. |

| Biocatalytic Halogenation | Use of halogenase enzymes (e.g., RebH) to selectively install a bromine atom at the C7 position of an indole or tryptophan precursor. nih.gov | High regioselectivity, mild reaction conditions, environmentally friendly. | RebH has been shown to consistently produce 7-chloro- and 7-bromo-tryptophan precursors. nih.gov |

| Engineered Biosynthesis | De novo production in engineered organisms like E. coli or plants (N. benthamiana) by introducing the necessary biosynthetic genes. nih.govnih.gov | Sustainable production from renewable feedstocks, potential for gram-scale production, enables creation of new-to-nature molecules. nih.gov | Successful de novo gram-scale production of 7-bromo-tryptophan has been demonstrated in Corynebacterium glutamicum. nih.gov |

Advanced Computational Modeling and In Silico Screening